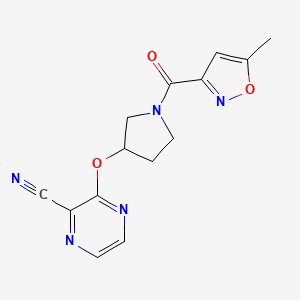
3-bromo-4-(trifluoromethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-4-(trifluoromethyl)-1H-pyrazole, also known as BTFMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that belongs to the pyrazole family and is used in various fields such as pharmaceuticals, agrochemicals, and material sciences.
Applications De Recherche Scientifique
Application in Agrochemical and Pharmaceutical Industries
Specific Scientific Field
Agrochemical and Pharmaceutical Industries
Summary of the Application
Trifluoromethylpyridine (TFMP) and its derivatives have found extensive applications in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
Methods of Application or Experimental Procedures
The synthesis and applications of TFMP and its derivatives involve various chemical reactions and procedures. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Results or Outcomes
More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of 4-CF3-1,2,3-Triazoles
Specific Scientific Field
Organic Chemistry
Summary of the Application
The synthesis of 4-CF3-1,2,3-triazoles involves the use of 1-(3-Bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole .
Methods of Application or Experimental Procedures
The compound is synthesized through a copper-catalyzed reaction .
Results or Outcomes
The reaction yields a yellowish solid with a melting point of 111–113 °C .
Use in the Synthesis of Agrochemicals and Pharmaceuticals
Specific Scientific Field
Chemical Synthesis
Summary of the Application
4-Bromo-3-(trifluoromethyl)benzonitrile, a compound similar to “3-bromo-4-(trifluoromethyl)-1H-pyrazole”, is used in the synthesis of various agrochemicals and pharmaceuticals .
Methods of Application or Experimental Procedures
The compound is typically used as a building block in the synthesis of more complex molecules. The exact procedures and technical details would depend on the specific synthesis pathway .
Results or Outcomes
The use of this compound in synthesis can lead to a variety of agrochemical and pharmaceutical products .
Fluorinated Pyrroles in Organic Chemistry
Summary of the Application
Fluorinated pyrroles, which are structurally similar to “3-bromo-4-(trifluoromethyl)-1H-pyrazole”, have various applications in organic chemistry . They are used in the synthesis of anti-inflammatory agents, stable GnRH receptor antagonists, inhibitors of HCV NS5B polymerase, and Angiotensin II receptor antagonists .
Methods of Application or Experimental Procedures
The synthesis of fluorinated pyrroles involves various chemical reactions. The exact procedures and technical details would depend on the specific synthesis pathway .
Results or Outcomes
The use of fluorinated pyrroles in synthesis can lead to a variety of pharmaceutical products .
Use in the Synthesis of Fluorescent Probes
Specific Scientific Field
Analytical Chemistry
Summary of the Application
3-(Bromoacetyl)coumarins, a class of heterocyclic compounds with diverse biological and analytical properties, have potential uses as fluorescent probes .
Methods of Application or Experimental Procedures
The synthesis of these coumarins involves various chemical reactions. The exact procedures and technical details would depend on the specific synthesis pathway .
Results or Outcomes
The use of these coumarins in synthesis can lead to a variety of fluorescent probes .
Use in the Synthesis of Anticancer Agents
Specific Scientific Field
Pharmaceutical Chemistry
Summary of the Application
3-(Bromoacetyl)coumarins are also used in the synthesis of anticancer agents .
Results or Outcomes
The use of this compound in synthesis can lead to a variety of anticancer agents .
Propriétés
IUPAC Name |
5-bromo-4-(trifluoromethyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrF3N2/c5-3-2(1-9-10-3)4(6,7)8/h1H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURICFKQKMFTLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-(trifluoromethyl)-1H-pyrazole | |
CAS RN |
1936710-01-8 |
Source


|
| Record name | 3-bromo-4-(trifluoromethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-(2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2781644.png)

![N-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2781646.png)





![N-(2-Cyanobutan-2-yl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2781654.png)
![N-(2-{[1-(tert-butyl)-2-(2-thienylcarbonyl)hydrazino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B2781655.png)
![1-[5-Nitro-2-(propylamino)phenyl]ethanone](/img/structure/B2781658.png)

